Molecular Weight & Calculated LogP: Differentiating 2-Pentanone O-propyl oxime from 2-Pentanone Oxime and MEKO
2-Pentanone O-propyl oxime (MW 143.23 g/mol) is substantially heavier and more lipophilic than its parent oxime, 2-pentanone oxime (MW 101.15 g/mol, LogP ≈ 1.43–1.64), and methyl ethyl ketoxime (MEKO, MW 87.12 g/mol, LogP ≈ 0.63–1.25) . Although a measured LogP for the target compound is not publicly available, the addition of a three-carbon O-propyl chain to the oxime core is uniformly predicted to increase LogP by approximately 1.0–1.3 log units relative to the parent oxime, consistent with established Hansch π‑contributions for aliphatic methylene groups [1]. These differences make the O-propyl oxime ether considerably more compatible with non-polar organic solvents and lipid-mimetic environments.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 143.23 g/mol; LogP ≈ 2.71 (predicted) |
| Comparator Or Baseline | 2-Pentanone oxime: MW 101.15 g/mol, LogP ≈ 1.43 (measured); MEKO: MW 87.12 g/mol, LogP ≈ 0.63 (measured) |
| Quantified Difference | MW increase of ~42 g/mol vs. parent oxime; LogP increase of ~1.3 vs. parent oxime and ~2.1 vs. MEKO |
| Conditions | LogP values: measured octanol–water partition coefficients at 22–25 °C |
Why This Matters
For procurement decisions involving non-aqueous reaction design or biological partitioning studies, the 0.9–2.1 log-unit increase in lipophilicity directly determines solvent compatibility and membrane permeability, rendering the parent oxime or MEKO unsuitable surrogates.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. — π(aliphatic CH₂) ≈ +0.5 per methylene unit. View Source
